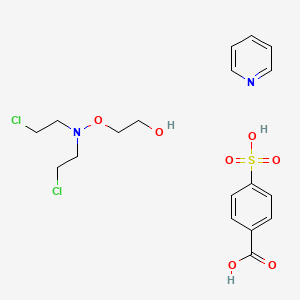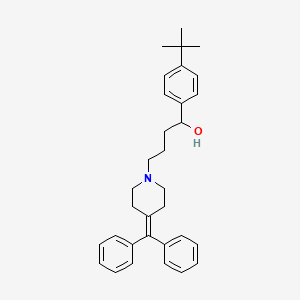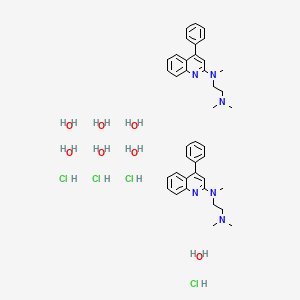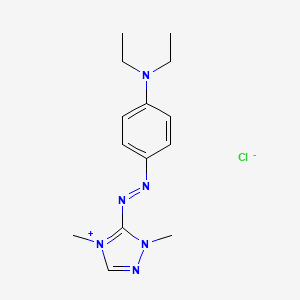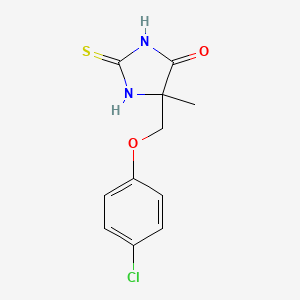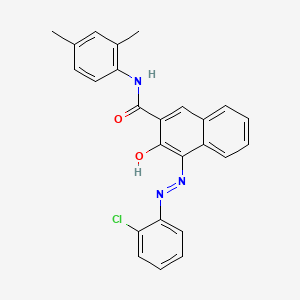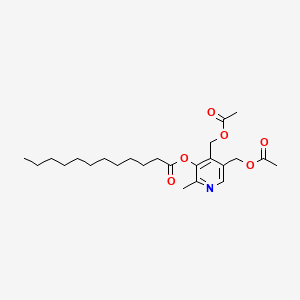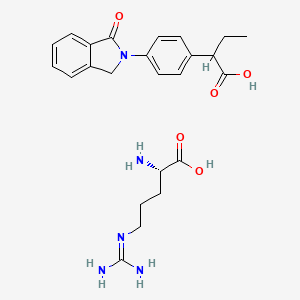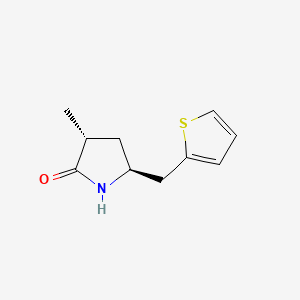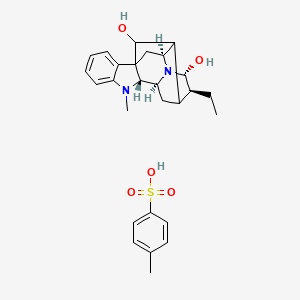
Ajmaline, p-toluenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ajmaline, p-toluenesulfonate is a derivative of ajmaline, an indole alkaloid primarily extracted from the roots of Rauvolfia serpentina. Ajmaline is known for its antiarrhythmic properties and is used in the treatment of certain cardiac conditions, particularly Brugada syndrome. The p-toluenesulfonate salt form enhances the solubility and stability of ajmaline, making it more suitable for pharmaceutical applications.
准备方法
Synthetic Routes and Reaction Conditions: Ajmaline is typically isolated from natural sources such as Rauvolfia serpentina. The extraction process involves several steps, including solvent extraction, purification, and crystallization. The p-toluenesulfonate salt is then prepared by reacting ajmaline with p-toluenesulfonic acid in an appropriate solvent, such as methanol or ethanol, under controlled temperature and pH conditions.
Industrial Production Methods: Industrial production of ajmaline, p-toluenesulfonate involves large-scale extraction from plant sources followed by chemical synthesis to form the salt. The process includes:
Extraction: Using solvents like ethanol to extract ajmaline from plant material.
Purification: Employing techniques such as chromatography to purify the extracted ajmaline.
Salt Formation: Reacting purified ajmaline with p-toluenesulfonic acid to form the p-toluenesulfonate salt.
化学反应分析
Types of Reactions: Ajmaline, p-toluenesulfonate undergoes various chemical reactions, including:
Oxidation: Ajmaline can be oxidized to form different derivatives, which may have distinct pharmacological properties.
Reduction: Reduction reactions can modify the functional groups on the ajmaline molecule, potentially altering its activity.
Substitution: Nucleophilic substitution reactions can introduce new functional groups into the ajmaline structure.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation Products: Various oxidized derivatives of ajmaline.
Reduction Products: Reduced forms of ajmaline with modified functional groups.
Substitution Products: Ajmaline derivatives with new substituents introduced through nucleophilic substitution.
科学研究应用
Ajmaline, p-toluenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying alkaloid chemistry.
Biology: Employed in studies of ion channel function and cardiac electrophysiology.
Medicine: Utilized in the diagnosis and treatment of cardiac arrhythmias, particularly Brugada syndrome.
Industry: Applied in the development of pharmaceutical formulations and as a reference standard in quality control.
作用机制
Ajmaline, p-toluenesulfonate exerts its effects primarily by blocking sodium channels in cardiac cells. This action reduces the influx of sodium ions during the action potential, thereby stabilizing the cardiac membrane and preventing abnormal electrical activity. The compound targets specific sodium channels and pathways involved in cardiac conduction, making it effective in treating arrhythmias.
相似化合物的比较
Quinidine: Another antiarrhythmic agent that also blocks sodium channels but has a broader spectrum of action.
Procainamide: Similar in its sodium channel blocking effects but differs in its pharmacokinetics and side effect profile.
Lidocaine: Primarily used as a local anesthetic but also has antiarrhythmic properties through sodium channel blockade.
Ajmaline, p-toluenesulfonate stands out due to its specific application in Brugada syndrome and its unique pharmacological profile.
属性
CAS 编号 |
168700-00-3 |
|---|---|
分子式 |
C27H34N2O5S |
分子量 |
498.6 g/mol |
IUPAC 名称 |
(9R,10S,13S,14R,16S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C20H26N2O2.C7H8O3S/c1-3-10-11-8-14-17-20(12-6-4-5-7-13(12)21(17)2)9-15(16(11)18(20)23)22(14)19(10)24;1-6-2-4-7(5-3-6)11(8,9)10/h4-7,10-11,14-19,23-24H,3,8-9H2,1-2H3;2-5H,1H3,(H,8,9,10)/t10-,11?,14-,15-,16?,17-,18?,19+,20?;/m0./s1 |
InChI 键 |
SVWOYYMXXKRUHK-GHRDFDGSSA-N |
手性 SMILES |
CC[C@@H]1[C@H](N2[C@H]3CC1C4[C@@H]2CC5([C@H]3N(C6=CC=CC=C65)C)C4O)O.CC1=CC=C(C=C1)S(=O)(=O)O |
规范 SMILES |
CCC1C2CC3C4C5(CC(C2C5O)N3C1O)C6=CC=CC=C6N4C.CC1=CC=C(C=C1)S(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



